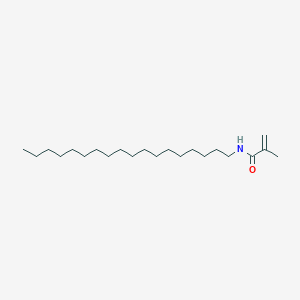

Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate

Vue d'ensemble

Description

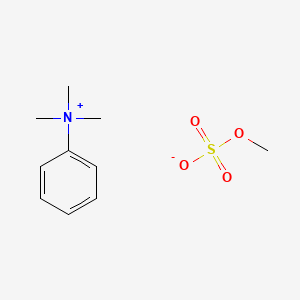

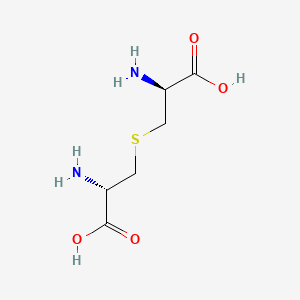

Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate is a chemical compound with the molecular formula C13H14N2O2 and a molecular weight of 230.26 . It is a modified amino acid .

Synthesis Analysis

The synthesis of pyrrole derivatives, such as Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate, can be achieved through various methods. One common method is the Paal-Knorr pyrrole synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Other methods include the use of ruthenium-based pincer-type catalysts for the synthesis of substituted pyrroles via dehydrogenative alcohol functionalization reactions .Molecular Structure Analysis

The molecular structure of Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate consists of a pyrrole ring, which is a five-membered aromatic ring with alternating double bonds and a nitrogen atom. The pyrrole ring is substituted at the 3-position with an amino group and at the 5-position with a phenyl group .Chemical Reactions Analysis

Pyrrole compounds, including Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate, are known to undergo a variety of chemical reactions. These include reactions with alkyl halides, sulfonyl chlorides, and benzoyl chloride to give substituted pyrroles . They can also undergo Michael addition with electrophilic olefins to afford N-alkylpyrroles .Physical And Chemical Properties Analysis

Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate has a molecular weight of 230.262 Da . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available in the search results.Applications De Recherche Scientifique

Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate: A Comprehensive Analysis of Scientific Research Applications

Pharmacological Research: Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate has potential applications in pharmacological research due to its structural similarity to pyrrole, which is a subunit in various therapeutically active compounds. Pyrroles are known for their applications in fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, antitumor agents, and more .

Lipid-Lowering Effects: Studies have shown that related pyrrole compounds can significantly reduce triglyceride and cholesterol content in biological systems. This suggests that Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate could be researched for its lipid-lowering effects, potentially contributing to the development of new treatments for cardiovascular diseases .

Chemical Synthesis: The compound is used in chemical synthesis processes. For example, it can be employed in the preparation of various pentasubstituted pyrrole derivatives through catalyzed reactions, demonstrating its versatility in organic synthesis .

Proteomics Research: This compound is also utilized in proteomics research, where it may serve as a building block for synthesizing peptides or proteins with specific functions or structures .

Material Science: While specific applications in material science are not detailed in the search results, compounds like Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate often find use in the development of new materials with unique properties such as conductivity or reactivity.

Analytical Chemistry: In analytical chemistry, this compound could be used as a standard or reagent in various analytical methods to quantify or identify other substances due to its distinct chemical structure.

Educational Purposes: In academic settings, Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate can be used to demonstrate various chemical reactions and synthesis techniques to students studying organic chemistry.

Industrial Applications: Though not explicitly mentioned in the search results, compounds with similar structures are often explored for their potential industrial applications, such as in the synthesis of dyes, pigments, or other industrial chemicals.

MDPI - Lipid-Lowering Effects SCBT - Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate RSC Publishing - Pyrrole: a resourceful small molecule Organic Chemistry Portal - Pyrrole synthesis

Safety and Hazards

Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate may be harmful by inhalation, in contact with skin, and if swallowed . Suitable personal protective equipment should be worn when handling this compound, including approved mask/respirator, suitable gloves/gauntlets, suitable protective clothing, and suitable eye protection .

Mécanisme D'action

Target of Action

Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate is a complex compound with potential biological activity. Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate may have a similar mechanism of action.

Mode of Action

It is known that similar compounds can simultaneously donate and accept hydrogen bonds , which may influence their interaction with targets. This interaction could result in changes in the cellular environment, potentially leading to the compound’s biological effects .

Biochemical Pathways

Related compounds have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate may affect a broad range of biochemical pathways.

Result of Action

Similar compounds have shown a range of biological activities, suggesting that ethyl 3-amino-5-phenyl-1h-pyrrole-2-carboxylate may have diverse molecular and cellular effects .

Action Environment

It is known that the physical state and the nature of the substituents in the ring can influence the intermolecular interactions of similar compounds .

Propriétés

IUPAC Name |

ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-2-17-13(16)12-10(14)8-11(15-12)9-6-4-3-5-7-9/h3-8,15H,2,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJUKQRWPMVBJPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(N1)C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50444399 | |

| Record name | Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50444399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate | |

CAS RN |

237435-27-7 | |

| Record name | Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50444399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-(2-{[(benzyloxy)carbonyl]amino}-3-methylbutanamido)propanoate](/img/structure/B1599939.png)

![azanium;[(E,2S,3R)-2-(dodecanoylamino)-3-hydroxyoctadec-4-enyl] hydrogen phosphate](/img/structure/B1599948.png)